- Preparation of dimethylbenzoic acid compounds as selective prostaglandin EP4 receptor ligands and EP4 antagonists for treating osteoarthritis and rheumatoid arthritis, United States, , ,
Cas no 97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine)

97231-91-9 structure
Nombre del producto:4-(tert-Butyldimethylsilyloxy)piperidine
Número CAS:97231-91-9
MF:C11H25NOSi
Megavatios:215.407804250717
MDL:MFCD11847779
CID:751127
PubChem ID:11481328
4-(tert-Butyldimethylsilyloxy)piperidine Propiedades químicas y físicas
Nombre e identificación
-
- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 4-(t-butyldimethylsilyloxy)piperidine
- 4-(tert-butyldimethylsilyloxy)piperidine
- tert-butyl-dimethyl-piperidin-4-yloxysilane
- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]piperidine (ACI)
- 4-(tert-Butyldimethylsilyloxy)piperidine
-
- MDL: MFCD11847779
- Renchi: 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3
- Clave inchi: GCPNPVFWMHBPNS-UHFFFAOYSA-N
- Sonrisas: O([Si](C(C)(C)C)(C)C)C1CCNCC1
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 3
4-(tert-Butyldimethylsilyloxy)piperidine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB402757-250mg |
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |
97231-91-9 | 95% | 250mg |
€477.40 | 2025-02-13 | |
abcr | AB402757-250 mg |
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |
97231-91-9 | 95% | 250mg |
€470.60 | 2023-04-25 | |
abcr | AB402757-1g |
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |
97231-91-9 | 95% | 1g |
€1110.80 | 2025-02-13 | |
Enamine | EN300-250683-10g |
4-[(tert-butyldimethylsilyl)oxy]piperidine |
97231-91-9 | 95% | 10g |
$2224.0 | 2023-09-15 | |
A2B Chem LLC | AI65425-1g |
4-(tert-Butyldimethylsilyloxy)piperidine |
97231-91-9 | 98% | 1g |
$423.00 | 2024-07-18 | |
Enamine | EN300-250683-1g |
4-[(tert-butyldimethylsilyl)oxy]piperidine |
97231-91-9 | 95% | 1g |
$626.0 | 2023-09-15 | |
Aaron | AR00IKM5-500mg |
Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |
97231-91-9 | 95% | 500mg |
$696.00 | 2024-07-18 | |
Aaron | AR00IKM5-5g |
Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |
97231-91-9 | 95% | 5g |
$2170.00 | 2024-07-18 | |
Ambeed | A986449-1g |
4-(tert-Butyldimethylsilyloxy)piperidine |
97231-91-9 | 95% | 1g |
$650.0 | 2024-04-16 | |
Aaron | AR00IKM5-10g |
Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |
97231-91-9 | 95% | 10g |
$3083.00 | 2024-07-18 |
4-(tert-Butyldimethylsilyloxy)piperidine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 12 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt; 4 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt
Referencia
- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 21 h, rt
Referencia
- Preparation of imidazole derivatives as RORγt inhibitors, Japan, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C
1.2 0 °C; 2.5 h, 0 °C
1.3 Reagents: Water ; 0 °C
1.2 0 °C; 2.5 h, 0 °C
1.3 Reagents: Water ; 0 °C
Referencia
- Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluoridesNature Chemistry, 2022, 14(2), 160-169,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dimethylformamide ; 18 h, rt
Referencia
- Sulfonamide substituted N-(1H-indol-7-yl)benzenesulfonamides and application, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 12 h, rt
Referencia
- Preparation of azole derivatives as hepatitis B antiviral agents, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine , Water , Samarium iodide (SmI2) Solvents: Tetrahydrofuran ; rt
Referencia
- Selective cleavage of 3,5-bis(trifluoromethyl)benzylcarbamate by SmI2-Et3N-H2OChemical Communications (Cambridge, 2013, 49(61), 6867-6869,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 3 h, 0 °C
Referencia
- Preparation of piperidine derivatives as HDAC1 and HDAC inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 16 h, rt
Referencia
- Preparation of substituted naphthyl thiadiazolidinones as protein tyrosine phosphatase degraders and methods of use thereof, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 1 d, rt
Referencia
- Preparation of Vitamin D3 derivatives and pharmaceutical or medical use thereof, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C
Referencia
- Quinazolines as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt
Referencia
- Preparation of carboxamides as ubiquitin-specific protease inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C
Referencia
- Quinazoline derivatives as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 15 psi, 15 °C
Referencia
- Preparation of heterocycles as IRAK degraders and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Phosphoric acid Solvents: Tetrahydrofuran , Water ; rt; 4 - 8 h, rt
1.2 Solvents: Water ; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referencia
- Aqueous phosphoric acid as a mild reagent for deprotection of the tert-butoxycarbonyl groupTetrahedron Letters, 2003, 44(44), 8113-8115,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 3 h, rt
Referencia
- Synthesis of purine-amine cyclin-dependent kinase inhibitors treating human cancers, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt
Referencia
- Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ; 72 h, rt
Referencia
- Preparation of macrocyclic LRRK2 kinase inhibitors useful in the treatment and/or diagnosis of neurological disorders, World Intellectual Property Organization, , ,
4-(tert-Butyldimethylsilyloxy)piperidine Raw materials
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,1,1-dimethylethyl ester
- Piperidin-4-ol
- tert-butyl(chloro)dimethylsilane
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,phenylmethyl ester
- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, [3,5-bis(trifluoromethyl)phenyl]methyl ester
- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(phenylmethyl)-
- t-Butyldimethylsilyl Trifluoromethanesulfonate
4-(tert-Butyldimethylsilyloxy)piperidine Preparation Products
4-(tert-Butyldimethylsilyloxy)piperidine Literatura relevante
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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5. Back matter
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:97231-91-9)4-(tert-Butyldimethylsilyloxy)piperidine

Pureza:99%
Cantidad:1g
Precio ($):585.0